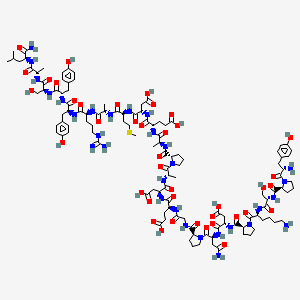
Neuropeptide y(1-24)amide(human,rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptide Y (1-24) amide (human, rat) is a fragment of the larger neuropeptide Y, which is a 36-amino-acid peptide widely distributed in the central and peripheral nervous systems. This fragment, specifically the first 24 amino acids, retains some of the biological activity of the full-length peptide. Neuropeptide Y is involved in various physiological processes, including the regulation of food intake, anxiety, and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuropeptide Y (1-24) amide (human, rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is achieved.
Industrial Production Methods: While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide Y (1-24) amide (human, rat) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Neuropeptide Y (1-24) amide (human, rat) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in various physiological processes, including appetite regulation and stress response.
Medicine: Explored for potential therapeutic applications in conditions like obesity, anxiety, and hypertension.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays
Mechanism of Action
Neuropeptide Y (1-24) amide (human, rat) exerts its effects by binding to neuropeptide Y receptors, which are G-protein-coupled receptors (GPCRs). The primary receptors involved are Y1, Y2, Y4, and Y5. Upon binding to these receptors, the peptide activates intracellular signaling pathways, leading to various physiological responses. For example, activation of Y1 receptors can reduce anxiety, while Y5 receptors are involved in stimulating food intake .
Comparison with Similar Compounds
Neuropeptide Y (1-24) amide (human, rat) is part of the pancreatic polypeptide family, which includes:
Neuropeptide Y (full-length): A 36-amino-acid peptide with broader physiological effects.
Peptide YY (PYY): Involved in regulating appetite and digestion.
Pancreatic Polypeptide (PP): Regulates pancreatic secretion and gastrointestinal motility
Compared to these similar compounds, Neuropeptide Y (1-24) amide (human, rat) is unique in its truncated form, which allows for the study of specific receptor interactions and biological activities without the full spectrum of effects seen with the full-length peptide .
Properties
Molecular Formula |
C116H170N30O40S |
|---|---|
Molecular Weight |
2656.8 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H170N30O40S/c1-56(2)45-73(93(120)164)134-96(167)58(4)126-106(177)80(54-147)141-103(174)75(48-63-25-31-66(151)32-26-63)136-102(173)74(47-62-23-29-65(150)30-24-62)135-98(169)68(16-10-39-123-116(121)122)130-94(165)57(3)125-97(168)71(37-44-187-7)132-104(175)77(51-91(160)161)138-100(171)70(34-36-89(156)157)131-95(166)59(5)127-109(180)83-18-12-40-143(83)112(183)60(6)128-101(172)76(50-90(158)159)137-99(170)69(33-35-88(154)155)129-87(153)53-124-108(179)82-17-11-42-145(82)115(186)79(49-86(119)152)140-105(176)78(52-92(162)163)139-110(181)85-20-14-43-146(85)114(185)72(15-8-9-38-117)133-107(178)81(55-148)142-111(182)84-19-13-41-144(84)113(184)67(118)46-61-21-27-64(149)28-22-61/h21-32,56-60,67-85,147-151H,8-20,33-55,117-118H2,1-7H3,(H2,119,152)(H2,120,164)(H,124,179)(H,125,168)(H,126,177)(H,127,180)(H,128,172)(H,129,153)(H,130,165)(H,131,166)(H,132,175)(H,133,178)(H,134,167)(H,135,169)(H,136,173)(H,137,170)(H,138,171)(H,139,181)(H,140,176)(H,141,174)(H,142,182)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H4,121,122,123)/t57-,58-,59-,60-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1 |
InChI Key |
SAJMZUKCUUHBDC-PPSXDLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
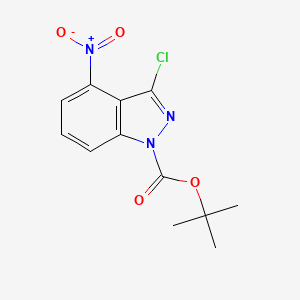
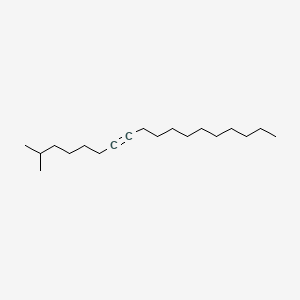
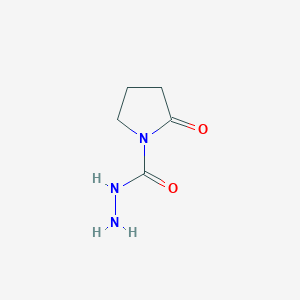
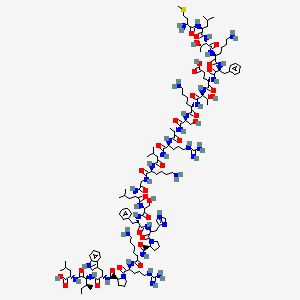

![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)


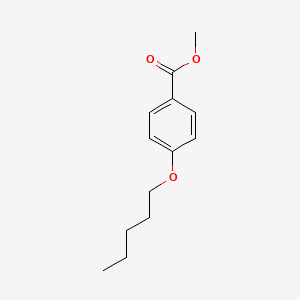
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
